

Bioactivity Profile of Pyridazine-Based Heterocyclic Scaffolds: A Technical Guide

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Compound of Interest

Compound Name: *Lithium 2-(pyridazin-4-yl)acetate*
CAS No.: 1217295-84-5
Cat. No.: B1145855

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Executive Summary

The pyridazine nucleus (1,2-diazine) has evolved from a mere chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical profile—characterized by a high dipole moment (3.95 D), dual hydrogen-bond acceptor capability, and low basicity (

~2.3)—allows it to serve as a superior bioisostere for phenyl and pyridine rings. This guide provides a technical deep-dive into the bioactivity, structure-activity relationships (SAR), and synthetic protocols of pyridazine derivatives, focusing on their dominant roles in oncology and antimicrobial therapeutics.[2]

Physicochemical Core & Scaffold Versatility

The utility of the pyridazine ring stems from its electronic distribution. Unlike pyrazine (1,4-diazine) or pyrimidine (1,3-diazine), the adjacent nitrogen atoms in pyridazine create a concentrated region of electronegativity.

- **Dipole & Stacking:** The high dipole moment enhances

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

- Solubility: Introduction of the pyridazine core often improves aqueous solubility compared to carbocyclic analogs, a critical parameter for oral bioavailability (Lipinski's Rule of 5).
- Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging half-life.

Therapeutic Areas & Bioactivity Profile[2][3][4][5][6]

Oncology: The Kinase Inhibitor Powerhouse

Pyridazine derivatives have achieved FDA approval primarily as kinase inhibitors. They function by mimicking the purine ring of ATP, occupying the hinge region of kinases.

- Targets: c-Met, VEGFR-2, p38 MAPK, BTK, and CDK.
- Mechanism: Most act as Type I (ATP-competitive) or Type II (allosteric) inhibitors.
- Key Drugs:
 - Ponatinib: A multi-targeted tyrosine kinase inhibitor (BCR-ABL, VEGFR) containing an imidazo[1,2-b]pyridazine core.[3]
 - Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier.[3]

Antimicrobial Activity

Pyridazinones (oxidized pyridazines) exhibit potent antibacterial and antifungal properties.

- Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymes (e.g., enoyl-ACP reductase).
- Spectrum: Active against Gram-positive (*S. aureus* MRSA) and select Gram-negative strains (*P. aeruginosa*).[4]

Anti-inflammatory & Neuroprotective

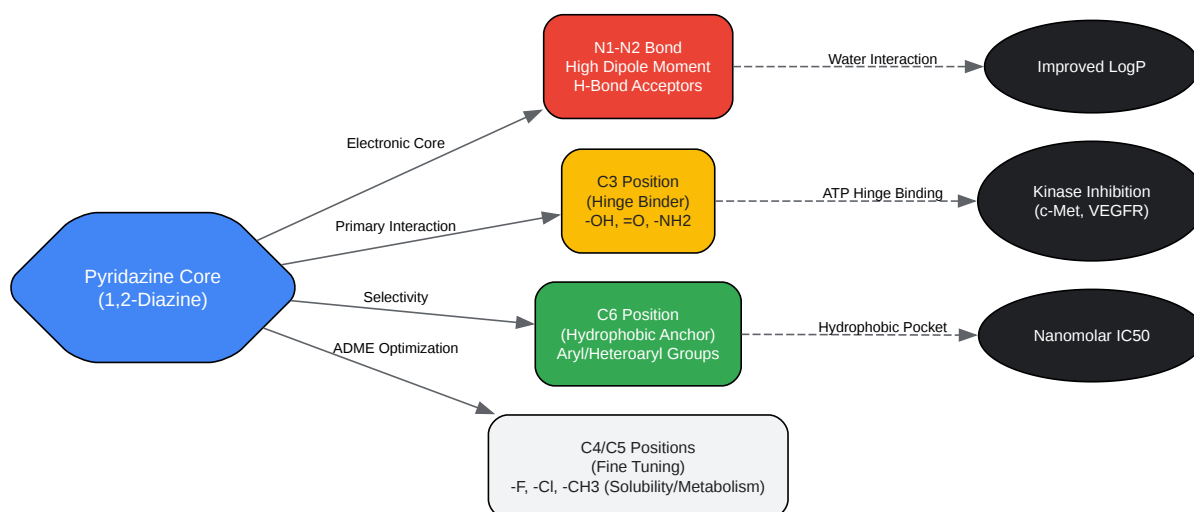
- Target: COX-2 inhibition and PDE4 inhibition.
- Application: Treatment of neuropathic pain and neurodegenerative disorders (e.g., Minaprine).

Structure-Activity Relationship (SAR) Analysis

The bioactivity of pyridazine is strictly governed by substitution patterns.

- Position 3 (C3): Critical for H-bonding. Functionalization with carbonyls (pyridazinones) or amines enhances binding affinity to the kinase hinge region.
- Position 6 (C6): The "Anchor" point. Aryl or heteroaryl groups here provide hydrophobic bulk to fill the selectivity pocket of the enzyme.
- Positions 4 & 5 (C4/C5): Tuning vectors. Small alkyl or halogen groups here modulate lipophilicity and metabolic stability.

Visualization: Pyridazine SAR Map



- Friedel-Crafts adduct (-keto acid)
- Hydrazine hydrate ()
- Ethanol (solvent)

Step-by-Step Protocol:

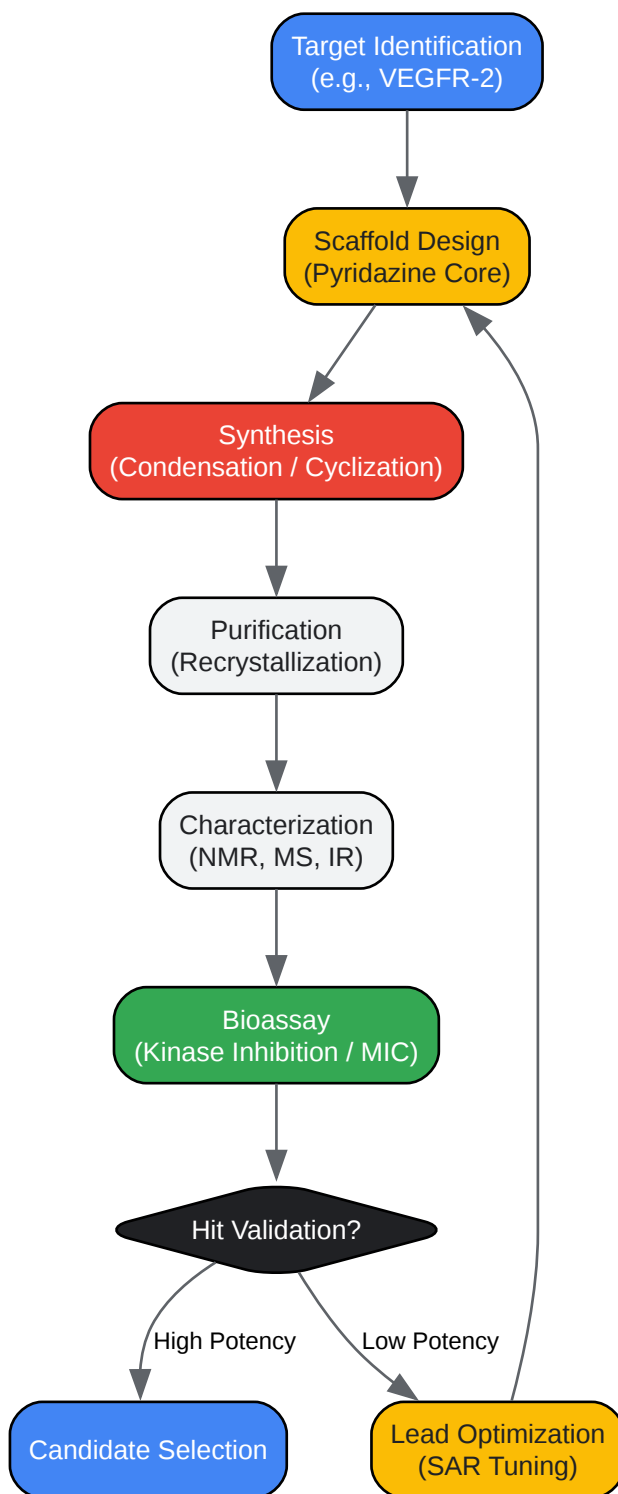
- Preparation: Dissolve 10 mmol of the appropriate -keto acid (e.g., -benzoylpropionic acid) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
- Addition: Slowly add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature. Observation: Slight exotherm may occur.
- Reflux: Heat the mixture to reflux (C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (100 g).
- Isolation: The solid pyridazinone derivative will precipitate. Filter the solid under vacuum.
- Purification: Recrystallize from ethanol/water to yield pure crystals.
- Validation: Confirm structure via H-NMR (Characteristic NH singlet at 10-12 ppm, doublet for C4/C5 protons).

In Vitro Kinase Inhibition Assay (General Protocol)

Methodology: FRET-based assay (e.g., LanthaScreen) to measure

- Preparation: Prepare 3x serial dilutions of the pyridazine test compound in DMSO.
- Incubation: Mix kinase (e.g., VEGFR-2), substrate (fluorescein-labeled poly-GT), and ATP (concentration) in assay buffer.
- Reaction: Add test compound solution. Incubate for 1 hour at room temperature.
- Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.
- Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader.
- Analysis: Plot % inhibition vs. log[concentration] to determine

Visualization: Experimental Workflow

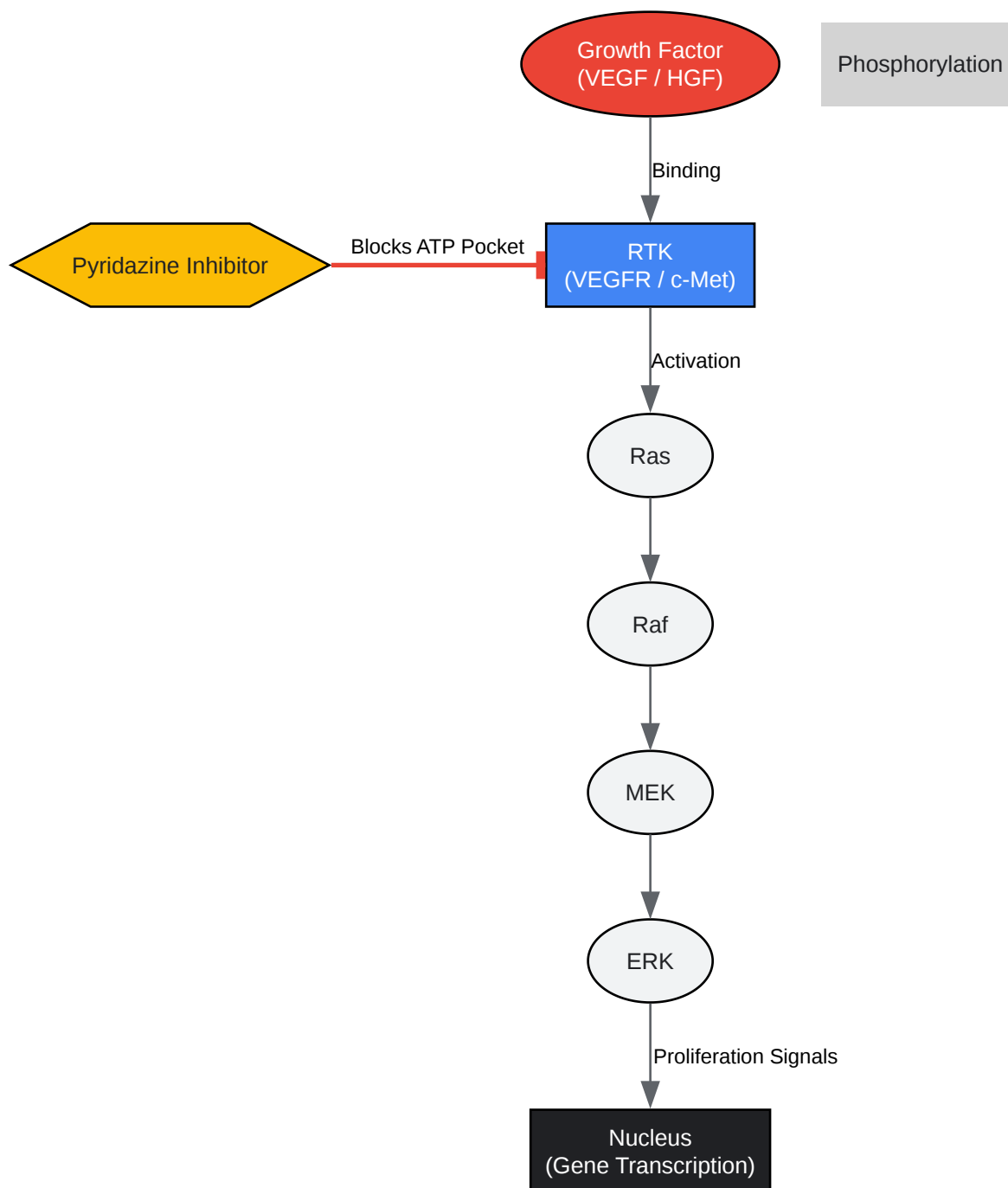


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Caption: Iterative drug discovery workflow for pyridazine-based therapeutics.

Mechanism of Action: Kinase Signaling Pathway

Pyridazine inhibitors typically interrupt downstream signaling by blocking the phosphorylation of the kinase activation loop.



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Caption: Signal transduction pathway showing the blockade of RTK signaling by pyridazine inhibitors.

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